4-[(4-Bromophenyl)diazenyl]-3-methylaniline
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Overview
Description
4-[(4-Bromophenyl)diazenyl]-3-methylaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and stability, making it a valuable component in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)diazenyl]-3-methylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-bromoaniline, which is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt. This intermediate is then coupled with 3-methylaniline under alkaline conditions to yield the desired azo compound.
Reaction Steps:
Azo Coupling:
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenyl)diazenyl]-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Bromophenyl)diazenyl]-3-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Bromophenyl)diazenyl]-3-methylaniline involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The bromine atom in the compound also plays a role in its reactivity, allowing for further functionalization and interaction with different pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorophenyl)diazenyl]-3-methylaniline
- 4-[(4-Fluorophenyl)diazenyl]-3-methylaniline
- 4-[(4-Methylphenyl)diazenyl]-3-methylaniline
Uniqueness
4-[(4-Bromophenyl)diazenyl]-3-methylaniline is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom allows for specific substitution reactions that are not possible with other halogens, making this compound valuable in synthetic chemistry and industrial applications.
Properties
CAS No. |
195451-69-5 |
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Molecular Formula |
C13H12BrN3 |
Molecular Weight |
290.16 g/mol |
IUPAC Name |
4-[(4-bromophenyl)diazenyl]-3-methylaniline |
InChI |
InChI=1S/C13H12BrN3/c1-9-8-11(15)4-7-13(9)17-16-12-5-2-10(14)3-6-12/h2-8H,15H2,1H3 |
InChI Key |
DTLYXAPFDBWNND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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